3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide
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Overview
Description
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, it has been shown to interfere with DNA replication and cell cycle progression, ultimately triggering cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-aryl-1-benzotriazole-1-yl-acrylonitrile: This compound shares the benzotriazole moiety and has shown similar anticancer properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
What sets 3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C16H14N6O3 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14N6O3/c23-16(9-10-21-15-4-2-1-3-14(15)18-20-21)19-17-11-12-5-7-13(8-6-12)22(24)25/h1-8,11H,9-10H2,(H,19,23)/b17-11+ |
InChI Key |
OCSWWQSXZFQHOM-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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